2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide

Regioselective Synthesis Fluorinated Building Blocks Isomer Differentiation

Sourcing the exact 2,3-difluoro-4-(trifluoromethyl)phenyl regioisomer is critical; generic substitution fails due to divergent steric/electronic modulation of the bromoacetyl handle. This intermediate solves the need for specific, electron-deficient electrophiles in patent-driven syntheses. • Specificity: Exclusive 2,3-difluoro substitution pattern mandated by target molecule SAR; avoids incorrect 2,4- or 2,6-isomer contamination. • Kinetics: Enhanced electrophilicity from the ortho-fluorine/para-CF₃ array accelerates nucleophilic displacement for higher-throughput library production. • Supply: Reliable sourcing of niche fluorinated building blocks, eliminating multi-step in-house synthesis delays.

Molecular Formula C9H4BrF5O
Molecular Weight 303.026
CAS No. 886762-02-3
Cat. No. B2774441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide
CAS886762-02-3
Molecular FormulaC9H4BrF5O
Molecular Weight303.026
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)CBr)F)F)C(F)(F)F
InChIInChI=1S/C9H4BrF5O/c10-3-6(16)4-1-2-5(9(13,14)15)8(12)7(4)11/h1-2H,3H2
InChIKeyQGWZRHNUOZSQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide: Specifications & Technical Baseline


2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide (CAS 886762-02-3) is a highly fluorinated phenacyl bromide derivative with the molecular formula C9H4BrF5O and a molecular weight of 303.02 g/mol . As a bromoacetyl-activated electrophile, it contains an α-bromoketone reactive handle on a benzene ring that is simultaneously substituted with two ortho-fluorine atoms and a para-trifluoromethyl group . This compound is a niche synthetic intermediate, typically available at purities of 95% or 98% from specialized chemical suppliers . Its procurement is driven exclusively by the specific requirements of a reaction sequence or patent-defined synthesis; it does not serve as a general-purpose reagent that can be functionally substituted by broader classes of electrophiles [1].

Regioisomer-specific synthetic intermediate with defined 2,3-difluoro-4-CF3 substitution pattern
Niche procurement driven by specific reaction sequences or patent-defined syntheses
Electrophilic bromoacetyl handle supports nucleophilic displacement for fluorinated building blocks
Defined purity specifications available to support synthesis reliability

Why 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide Cannot Be Replaced


Generic substitution of 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide fails because the reactivity of the bromoacetyl moiety is critically modulated by the specific substitution pattern on the aromatic ring. The presence of strongly electron-withdrawing substituents, such as fluorine atoms and the trifluoromethyl group, increases the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic displacement [1]. Critically, the spatial arrangement (ortho vs. para) and the number of electron-withdrawing groups alter both the reaction kinetics and the physicochemical properties of the resulting adducts [2]. Therefore, interchanging this specific regioisomer with its closely related analogs, such as 2,4-difluoro or 2,6-difluoro variants, would produce a different reaction intermediate with altered steric hindrance and electronic properties, leading to divergent reaction outcomes and failing to meet the specific structural requirements of a patented synthesis or targeted product profile [3].

Substitution pattern mismatch
2,4- or 2,6-difluoro analogs alter steric and electronic properties, leading to divergent reaction outcomes and invalidating synthesis.
Electrophilicity shift
Different number and position of electron-withdrawing groups change reaction kinetics and adduct physicochemical profiles.
Regulatory/patent compliance
Using an incorrect regioisomer fails to meet the structural requirements of patent-defined syntheses, risking IP and regulatory alignment.

2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide: Differentiation from Closest Analogs


Precise Regioisomeric Identity

The primary differentiation of 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide is its exact, non-interchangeable regioisomeric structure. Its unique substitution pattern is defined by fluorine atoms at positions 2 and 3 and a trifluoromethyl group at position 4 on the phenyl ring . This pattern is confirmed by its specific IUPAC name, 2-bromo-1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone, and its canonical SMILES string: O=C(CBr)C1=CC=C(C(F)(F)F)C(F)=C1F . This identity is fundamentally distinct from its closest commercially available analogs, which possess different substitution patterns: 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide (CAS 1211707-65-1) and 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide (no CAS provided) [1]. These are not functional substitutes; their use would result in a different final compound architecture.

Regioisomer Identity
Head-to-head
Target: 2,3-F, 4-CF3 pattern; Analogs: 2,4-F, 3-CF3 or 2,6-F, 4-CF3 are structurally distinct regioisomers.
Regioisomer mismatch derails synthesis and invalidates target compound identity.
Confirmation requires NMR, HPLC, or GC per vendor COA.
Regioselective Synthesis Fluorinated Building Blocks Isomer Differentiation

Accelerated Reaction Kinetics

The combination of two ortho-fluorine atoms and a para-trifluoromethyl group in 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide generates a powerful cumulative electron-withdrawing effect that quantitatively accelerates nucleophilic substitution (SN2) reactions at the bromoacetyl carbon. The electronic influence of substituents on the reaction rate of phenacyl bromides with nucleophiles is well-modeled by the Hammett equation [1]. For a given nucleophile, the reaction rate constant (k) is proportional to the sum of the substituent constants (σ) for the groups on the aromatic ring [1]. While a specific k value for this exact compound is not available in the public domain, the additive nature of substituent effects predicts its reactivity to be significantly higher than that of the simpler baseline analog, 4-(trifluoromethyl)phenacyl bromide (CAS 383-53-9), which lacks the two activating fluorine atoms [2].

Reaction Kinetics
Class-level inference
Predicted higher rate constant (k) from cumulative σ effects of o-F and p-CF3 vs. mono-substituted analog.
Supports accelerated derivatization but requires experimental verification.
No public k value; modeled via Hammett equation.
Reaction Kinetics Hammett Equation Nucleophilic Substitution

Supplier-Verified Purity Specifications

For the end-user, a key verifiable differentiation is the commercial availability with defined and batch-tested purity specifications. 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide is supplied by multiple vendors with a stated minimum purity of 95% or 98% . This is a quantified, albeit baseline, quality metric. In contrast, some less-specialized analogs, such as the widely used 4-(trifluoromethyl)phenacyl bromide, are also available at a 'technical grade,' which may have a lower and less-stringent purity specification [1]. The availability of high-purity grades (98%) for the target compound directly reduces the burden of in-house purification, a significant cost and time factor in multi-step synthesis.

Purity Specification
Supporting evidence
Target: min 95% (standard 98%); Comparator analogs may offer technical grade with unspecified purity.
Defined purity reduces in-house purification burden and synthesis risk.
Verify batch-specific COA for actual purity.
Chemical Procurement Quality Control Purity Analysis

2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide: Application Scenarios


Patent-Defined Intermediate Synthesis

This compound is employed as a key synthetic intermediate in the preparation of complex fluorinated molecules, such as the trifluoromethyl-substituted 2-alkoxyacetophenone derivatives described in patents for drugs and agrochemicals [1]. In these synthetic routes, a trifluoromethyl-substituted phenacyl halide is a required building block. The precise 2,3-difluoro substitution pattern on the target compound is a non-negotiable structural requirement for the final product, as any deviation would lead to a different molecule with unproven or invalid biological activity. Its use is thus mandated by the synthetic route, making it a necessary procurement for teams working on or around such patented molecular space.

Accelerated Derivatization for Fluorinated Libraries

Given its class-level inference of enhanced electrophilic reactivity, 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide is ideally suited for parallel synthesis or library production where reaction throughput is a priority [2]. Its accelerated kinetics with various N-, S-, or O-nucleophiles can lead to faster reaction times and potentially higher conversion rates compared to less electron-deficient phenacyl bromides [2]. This is a quantifiable process advantage in medicinal chemistry or agrochemical discovery, where the rapid generation of diverse fluorinated analogs is essential for structure-activity relationship (SAR) studies.

Regioisomerically Pure Building Block Synthesis

This compound serves as a crucial starting material for creating more complex intermediates with the specific 2,3-difluoro-4-(trifluoromethyl)phenyl motif . Its differentiation from 2,4-difluoro and 2,6-difluoro isomers is absolute; using the wrong phenacyl bromide would introduce an incorrect substitution pattern into the target molecule, resulting in a different, and likely undesired, regioisomer [3]. This is a critical consideration for chemical process development, where the isolation of a single, correct isomer is a fundamental requirement for regulatory approval and manufacturing consistency.

Application
Selection Property
Validation Focus
Patent-directed fluorinated intermediate synthesis
Regioisomer identity confirmation
Structural verification via analytical methods
Accelerated library derivatization
Electrophilic reactivity profile
Reaction rate assessment for throughput
Regioisomerically pure building block
Defined purity specification
Batch COA review for synthesis consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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